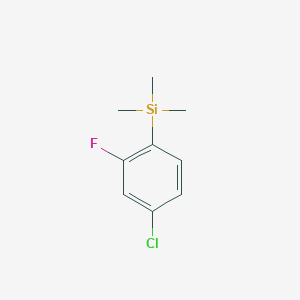

(4-Chloro-2-fluorophenyl)(trimethyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

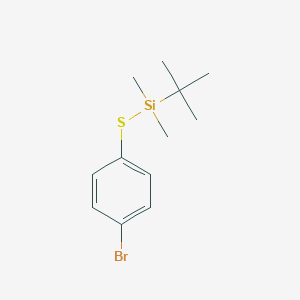

Molecular Structure Analysis

The molecular structure of “(4-Chloro-2-fluorophenyl)(trimethyl)silane” consists of a phenyl ring substituted with chlorine and fluorine atoms, and a silicon atom substituted with three methyl groups.

Chemical Reactions Analysis

Chlorosilanes, including trimethylsilyl chloride, react with water to produce hydrogen chloride, giving siloxanes . This reaction could be relevant to “this compound”, although specific reactions involving this compound are not documented.

Scientific Research Applications

(1) Synthesis and Silylation Reactions (4-Chloro-2-fluorophenyl)(trimethyl)silane and its derivatives are extensively used in the synthesis of various organosilicon compounds. A direct synthesis route from aromatic fluorides, including 1-bromo-3-chloro-5-fluorobenzene, demonstrates the compound's versatility in substitution reactions (Grecian, Hadida, & Warren, 2005). Furthermore, trimethyl(2,4,6-trimethoxyphenyl)silanes serve as reagents in the selective cleavage of protecting groups and exhibit potential in silylation reactions under mild conditions, demonstrating both chemo- and regioselectivity (Popp et al., 2007).

(2) Cross-Coupling and Catalytic Reactions Aryl(trialkyl)silanes, including this compound derivatives, are recognized for their stability and ease of accessibility, making them ideal for cross-coupling reactions. A novel palladium/copper catalytic system facilitates the cross-coupling of aryl silanes with aryl bromides, widening the scope for synthesizing complex organic molecules (Komiyama et al., 2018).

(3) Material Science and Surface Treatments Organosilicon compounds like this compound play a crucial role in material science, especially in the treatment and modification of surfaces. For instance, organo-functional silanes are used in wood treatment, enhancing properties such as dimensional stability, durability, and hydrophobation (Mai & Militz, 2004). Additionally, chitosan-silane hybrid materials, prepared using various silanes including trimethylethoxysilane, contribute to the development of thin films with controlled thickness and morphology, applicable in numerous industrial and scientific fields (Spirk et al., 2013).

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYARRMRNBUMCJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539780 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153357-87-0 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)